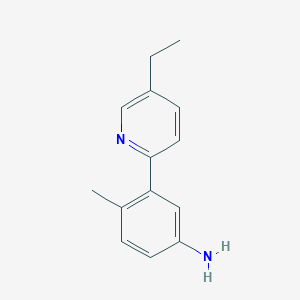

3-(5-Ethylpyridin-2-yl)-4-methylaniline

Description

This structure combines the electron-donating methyl group with the heteroaromatic pyridine ring, which introduces steric and electronic modifications. Such substitutions are critical in pharmaceutical and materials science, influencing solubility, reactivity, and biological activity .

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

3-(5-ethylpyridin-2-yl)-4-methylaniline |

InChI |

InChI=1S/C14H16N2/c1-3-11-5-7-14(16-9-11)13-8-12(15)6-4-10(13)2/h4-9H,3,15H2,1-2H3 |

InChI Key |

SWPNFIDKSNYHLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)C2=C(C=CC(=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethylpyridin-2-yl)-4-methylaniline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 5-ethyl-2-bromopyridine, a nucleophilic substitution reaction with 4-methylaniline can be performed in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high selectivity and conversion rates. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylpyridin-2-yl)-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group (if present) to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced amines, and halogenated derivatives, which can further undergo functionalization for various applications.

Scientific Research Applications

3-(5-Ethylpyridin-2-yl)-4-methylaniline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, with studies focusing on its interaction with cellular targets.

Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(5-Ethylpyridin-2-yl)-4-methylaniline exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, inhibiting their function or altering their activity. The pathways involved often include signal transduction cascades and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-Methylaniline (4-MA)

- Structure : Simplest analog with only a methyl group at the 4-position of aniline.

- Properties :

4-[2-(5-Ethylpyridin-2-yl)ethoxy]aniline

- Structure : Ethoxy linker between the pyridine and aniline rings.

- Properties :

3-(2-(Diphenylmethylene)hydrazinyl)-4-methylaniline

- Structure : Hydrazinyl group replaces pyridine.

- Properties :

Table 1: Comparative Data for Selected Compounds

*Estimated based on structural analogs.

Key Findings:

- Biological Activity : Pyridine-containing analogs (e.g., compound 24 in mGluR4 studies) show sub-μM potency, suggesting that the ethylpyridyl group in 3-(5-Ethylpyridin-2-yl)-4-MA may confer similar target affinity .

- Synthetic Utility : Ethylpyridyl-aniline derivatives are intermediates in anti-COVID-19 agents and kinase inhibitors, highlighting their versatility .

Structural and Functional Divergence

- Electronic Effects : The pyridine ring introduces electron-withdrawing character, stabilizing the aniline moiety against oxidation compared to 4-MA .

- Steric Effects : The ethyl group at the 5-position of pyridine may hinder interactions in tight binding pockets, as seen in mGluR4 ligands where bulkier groups reduced efficacy .

- Crystallographic Behavior: Unlike layered pentamolybdates of 4-MA, the ethylpyridyl group in 3-(5-Ethylpyridin-2-yl)-4-MA likely disrupts inorganic framework formation due to steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.